N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-18(17-19-15-5-1-2-6-16(15)24-17)20(10-13-7-9-23-12-13)11-14-4-3-8-22-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUBEUMDKVVMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 354.44 g/mol. Its structural features include a furan and thiophene moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiazole and related structures. The presence of the thiazole ring in this compound suggests a promising activity against various cancer cell lines.
Case Studies and Experimental Findings
-
Cytotoxicity Assays :
- The compound was tested against several tumor cell lines using MTT assays. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds structurally similar to N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cells .
-
Mechanism of Action :
- Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions, suggesting that structural modifications could enhance binding affinity and selectivity . The SAR analysis indicates that specific substitutions on the phenyl or thiazole rings can significantly affect cytotoxicity, emphasizing the importance of electronic and steric factors in drug design .
- Apoptosis Induction :
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar thiazole-containing compounds suggest that modifications to the furan and thiophene substituents can enhance biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., methyl) at specific positions | Increase cytotoxicity |
| Presence of halogens | Modulate interaction with target proteins |
| Variations in the length of alkyl chains | Affect solubility and bioavailability |
Preparation Methods
Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives
Condensation of 2-aminothiophenol with methyl 4-aminobenzoate in the presence of potassium thiocyanate (KSCN) and bromine in glacial acetic acid yields methyl 2-aminobenzo[d]thiazole-6-carboxylate. Subsequent hydrolysis under alkaline conditions (e.g., aqueous NaOH) generates benzo[d]thiazole-2-carboxylic acid. This method achieves yields of 65–78% under optimized temperatures (0–5°C) and stoichiometric control.
Alternative Route via Aldehyde Condensation
Reacting 2-aminothiophenol with substituted benzaldehydes using sodium hydrosulfite (Na₂S₂O₄) as a catalyst in ethanol produces 2-arylbenzo[d]thiazoles. While this route is efficient for aryl-substituted derivatives, it requires post-synthetic modifications to introduce the carboxylic acid group.
Conversion to Benzo[d]Thiazole-2-Carbonyl Chloride
The carboxylic acid is activated via treatment with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours. This step achieves near-quantitative conversion to the acid chloride, critical for subsequent amide bond formation. Excess SOCl₂ is removed under reduced pressure to ensure purity.
Synthesis of N-(Furan-2-ylmethyl)-N-(Thiophen-3-ylmethyl)Amine
The secondary amine precursor is synthesized through two principal methods:
Reductive Amination
Furan-2-ylmethylamine and thiophen-3-ylmethylaldehyde undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method affords the secondary amine in 62–70% yield, with imine formation confirmed by FT-IR (C=N stretch at 1,630–1,650 cm⁻¹).
Alkylation of Primary Amines
Furan-2-ylmethylamine is alkylated with thiophen-3-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This route achieves moderate yields (55–60%) but requires rigorous purification to eliminate monoalkylated byproducts.
Amide Bond Formation
The acid chloride is reacted with the secondary amine under Schotten-Baumann conditions:
Reaction Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (Et₃N) or pyridine
- Temperature: 0°C to room temperature
- Time: 12–24 hours
Workup :
The crude product is washed with dilute HCl (5%) to remove unreacted amine, followed by sodium bicarbonate to neutralize excess acid. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 68–75% purity.
Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction times for cyclization and amidation steps by 40–50%, enhancing throughput without compromising yield.
Continuous Flow Reactors
Industrial-scale production employs tubular flow reactors for the acid chloride formation and amidation steps, achieving 85% conversion efficiency at reduced solvent volumes.
Analytical Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Doublets for furan (δ 6.3–6.5 ppm) and thiophene (δ 7.1–7.3 ppm) protons |
| FT-IR | Amide C=O stretch at 1,650–1,670 cm⁻¹; N-H bend at 3,300–3,400 cm⁻¹ |
| LC-MS | [M+H]⁺ peak at m/z 385.1 (calculated 385.08) |
| XRD | Crystalline structure with orthorhombic lattice (a = 8.21 Å, b = 12.34 Å, c = 7.89 Å) |
Challenges and Solutions
Byproduct Formation
Competitive nucleophilic attack by the amine on the thiophene or furan rings generates undesired adducts. This is mitigated by using bulky bases (e.g., 2,6-lutidine) to suppress side reactions.
Purification Difficulties
Similar polarities of the target compound and byproducts necessitate gradient elution in chromatography (0–50% ethyl acetate in hexane).
Industrial Applications and Modifications
Green Chemistry Approaches
Solvent-free mechanochemical grinding of the acid chloride and amine in a ball mill achieves 70% yield, aligning with sustainable practices.
Q & A
Basic: What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Heterocyclic Ring Formation : Cyclization of precursors (e.g., thiazole or thiadiazole derivatives) under reflux conditions in solvents like acetonitrile or DMF. For example, cyclization of carboxamide intermediates with iodine and triethylamine generates the benzothiazole core .
Functionalization : Introduction of furan and thiophene moieties via nucleophilic substitution or Friedel-Crafts acylation. For instance, alkylation of the benzothiazole nitrogen with furan-2-ylmethyl and thiophen-3-ylmethyl halides under basic conditions .
Purification : Column chromatography or recrystallization ensures purity, as described for structurally analogous compounds .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- 1H NMR identifies protons on furan (~6.3–7.4 ppm), thiophene (~6.8–7.5 ppm), and benzothiazole (~7.5–8.3 ppm) rings.
- 13C NMR confirms carbonyl groups (C=O at ~160–170 ppm) and heterocyclic carbons .
Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
X-ray Crystallography (if crystals are obtained): Resolves 3D structure, as demonstrated for related thiazolidinone derivatives .
Advanced: How do structural modifications (e.g., substituents on benzothiazole) influence anticancer activity?
Methodological Answer:
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -F) on the benzothiazole ring enhance cytotoxicity by increasing electrophilicity, as seen in N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives .
- Bulky substituents (e.g., phenyl groups) may improve binding to hydrophobic pockets in target proteins .
Assay Design :
- Use in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Compare activity with control compounds lacking specific substituents to isolate structural contributions .
Advanced: What experimental strategies address conflicting reports on antimicrobial vs. anticancer efficacy?
Methodological Answer:
Dose-Response Studies : Vary concentrations (e.g., 1–100 µM) to identify therapeutic windows and avoid off-target effects .
Mechanistic Profiling :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) linked to cancer vs. bacterial targets (e.g., DNA gyrase) .
- Gene Expression Analysis : Use RNA sequencing to identify upregulated/downregulated pathways in treated cells .
Structural Analog Comparison : Benchmark against N-(thiophen-3-ylmethyl) derivatives with known selectivity profiles .
Advanced: How can regioselectivity challenges during thiophene functionalization be mitigated?
Methodological Answer:
Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to steer electrophilic substitution to the desired position on thiophene .
Catalytic Systems : Use Lewis acids (e.g., AlCl3) or transition-metal catalysts (e.g., Pd) to enhance selectivity in Friedel-Crafts or cross-coupling reactions .
Computational Modeling : Employ DFT calculations to predict reactive sites on thiophene based on electron density maps .
Advanced: What are the limitations of current solubility/stability studies for this compound?
Methodological Answer:
Solubility Profiling :
- Test in aqueous buffers (pH 1–10) and co-solvents (e.g., DMSO:PBS mixtures). Poor solubility in polar solvents is common for benzothiazole derivatives .
Stability Under Stress :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation of thiophene rings is a known issue .
Formulation Strategies : Explore nanoparticle encapsulation or prodrug derivatives to enhance bioavailability .
Basic: What are the key steps for validating synthetic intermediates?
Methodological Answer:
Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
Intermediate Isolation : Use flash chromatography (e.g., hexane:ethyl acetate gradients) to purify intermediates like hydrazine-carboxamides .
Spectroscopic Cross-Check : Compare NMR and IR data with literature values for analogous intermediates (e.g., N-phenylhydrazinecarboxamides) .
Advanced: How can computational methods guide the optimization of this compound’s bioactivity?
Methodological Answer:
Molecular Docking : Screen against target proteins (e.g., Bcl-2 for anticancer activity) using AutoDock Vina to predict binding affinities .
QSAR Modeling : Correlate substituent properties (e.g., Hammett constants) with IC50 values to design more potent analogs .
ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
